Home > Products > Screening Compounds P104304 > Palmoxirate sodium
Palmoxirate sodium - 85216-79-1

Palmoxirate sodium

Catalog Number: EVT-1592961
CAS Number: 85216-79-1
Molecular Formula: C17H31NaO3
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Palmoxirate Sodium is the sodium salt form of palmoxirate, an inhibitor of long-chain fatty acid oxidation with hypoglycemic activity. By inhibiting fatty acid oxidation, palmoxirate increases carbohydrate oxidation attributed to the glucose-fatty acid cycle (Randle cycle) resulting in decreased blood glucose levels.
Overview

Palmoxirate sodium is the sodium salt form of palmoxirate, a compound recognized for its ability to inhibit long-chain fatty acid oxidation. This compound exhibits hypoglycemic activity and has garnered attention in biochemical research and potential therapeutic applications. Palmoxirate sodium is classified under fatty acid metabolism inhibitors, specifically targeting the oxidation pathways of long-chain fatty acids.

Source and Classification

Palmoxirate sodium is derived from palmoxirate, which has been studied for its effects on fatty acid metabolism. As a sodium salt, it is soluble in water, making it suitable for various biological applications. In terms of classification, palmoxirate sodium falls under:

  • Chemical Class: Fatty acid oxidation inhibitors
  • Molecular Formula: C17H31NaO3
  • CAS Number: 23672105
Synthesis Analysis

The synthesis of palmoxirate sodium involves several chemical processes. The primary method includes the conversion of palmoxiric acid to its sodium salt through neutralization with sodium hydroxide or another suitable sodium source. The synthesis can be outlined as follows:

  1. Starting Material: Palmoxiric acid
  2. Reagent: Sodium hydroxide (or equivalent)
  3. Reaction Conditions: The reaction is typically carried out in an aqueous medium at room temperature.
  4. Product Isolation: The resulting palmoxirate sodium is precipitated and purified through recrystallization or filtration.

Technical details regarding the synthesis can vary based on the desired purity and yield, with adjustments made in reaction time and temperature.

Molecular Structure Analysis

The molecular structure of palmoxirate sodium can be represented as follows:

  • Chemical Structure:
    • The compound features a long hydrocarbon chain typical of fatty acids, along with a carboxylate group that forms the sodium salt.
  • Structural Formula:
    C17H31NaO3\text{C}_{17}\text{H}_{31}\text{NaO}_{3}
  • Molecular Weight: Approximately 304.43 g/mol.
Chemical Reactions Analysis

Palmoxirate sodium primarily functions as an inhibitor of long-chain fatty acid oxidation. Its mechanism involves competitive inhibition at the enzyme level, particularly affecting enzymes responsible for fatty acid transport into mitochondria and subsequent oxidation processes.

Key Reactions:

  1. Inhibition of Carnitine Palmitoyltransferase I:
    • This enzyme facilitates the transport of long-chain fatty acids into mitochondria for oxidation.
    • Palmoxirate sodium competes with acyl-CoA substrates, reducing their availability for mitochondrial uptake.
  2. Effect on Metabolic Pathways:
    • The inhibition leads to altered lipid metabolism, which can influence energy production and glucose metabolism.

Technical details regarding these reactions include kinetic studies that demonstrate the concentration-dependent effects of palmoxirate sodium on fatty acid oxidation rates.

Mechanism of Action

The mechanism of action of palmoxirate sodium involves its role as an inhibitor in metabolic pathways associated with fatty acid oxidation.

  1. Inhibition Process:
    • Palmoxirate sodium inhibits key enzymes involved in the β-oxidation pathway, leading to decreased energy production from fatty acids.
    • This inhibition results in increased levels of circulating fatty acids and a shift towards glucose utilization as an energy source.
  2. Data Supporting Mechanism:
    • Studies have shown that administration of palmoxirate sodium leads to significant reductions in fatty acid oxidation rates in various cell types, confirming its role as an effective inhibitor.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents like hexane.
  • Melting Point: Not extensively documented but expected to be similar to other long-chain fatty acid salts.

Chemical Properties:

Relevant data from studies indicate that palmoxirate sodium maintains its integrity under physiological conditions, making it suitable for biological applications.

Applications

Palmoxirate sodium has several scientific uses, particularly in research related to metabolic disorders:

  1. Metabolic Research:
    • Used to study the effects of fatty acid metabolism on energy production and insulin sensitivity.
  2. Therapeutic Potential:
    • Investigated for potential applications in treating conditions associated with obesity and insulin resistance by modulating lipid metabolism.
  3. Biochemical Assays:
    • Employed in assays designed to measure fatty acid oxidation rates and evaluate metabolic pathways in various cell types.
Mechanisms of Action in Metabolic Pathways

Inhibition of Mitochondrial Beta-Oxidation: Biochemical Targets and Selectivity

Palmoxirate sodium functions as a potent and selective inhibitor of mitochondrial β-oxidation through targeted action on carnitine palmitoyltransferase I (CPT-I). This enzyme catalyzes the rate-limiting step in long-chain fatty acid transport into mitochondria by converting fatty acyl-CoA to fatty acylcarnitine. Palmoxirate's oxirane carboxylate structure acts as a suicide substrate that irreversibly binds to the catalytic site of CPT-I, thereby blocking the entry of long-chain fatty acids into the mitochondrial matrix [1] [5].

The selectivity profile of palmoxirate demonstrates remarkable specificity:

  • Tissue Selectivity: Highest affinity for hepatic CPT-I (IC₅₀ = 4.8 μM) versus cardiac and skeletal muscle isoforms
  • Chain-Length Specificity: 100-fold greater inhibition of C16-C18 fatty acid oxidation compared to medium-chain (C8-C12) substrates
  • Enzyme Isoform Discrimination: Strong inhibition of CPT-IA (liver isoform) with minimal effect on CPT-IB (muscle isoform) at therapeutic concentrations

Table 1: Inhibitory Profile of Palmoxirate Sodium on Mitochondrial Enzymes

Enzyme TargetIC₅₀ (μM)Affinity Relative to PalmitatePhysiological Consequence
CPT-IA (Liver)4.8 ± 0.312.5-fold higherComplete suppression of hepatic β-oxidation
CPT-IB (Muscle)68.2 ± 5.1No significant differenceMinimal effect on muscular fatty acid uptake
Carnitine Acetyltransferase>500Not applicableNo detectable inhibition
β-Ketoacyl-CoA Thiolase>500Not applicableNo detectable inhibition

Biochemical studies reveal that palmoxirate's inhibitory action extends beyond immediate enzyme blockade. Chronic administration (≥72 hours) downregulates CPT-I expression through peroxisome proliferator-activated receptor alpha (PPARα)-dependent mechanisms, creating a sustained suppression of fatty acid oxidation even after the compound is cleared from circulation [5]. This dual-phase inhibition – acute enzymatic blockade followed by transcriptional downregulation – makes palmoxirate particularly effective for investigating long-term metabolic adaptations.

Modulation of Long-Chain Fatty Acid Utilization in Peripheral Tissues

The pharmacological inhibition of CPT-I by palmoxirate triggers profound tissue-specific metabolic reprogramming. In hepatic tissue, palmoxirate administration (10 mg/kg) reduces fatty acid oxidation by 85% within 2 hours, redirecting long-chain fatty acids toward esterification pathways. This results in:

  • Triacylglycerol Synthesis: 3.2-fold increase in hepatic diacylglycerol acyltransferase (DGAT) activity and subsequent lipid droplet formation
  • Ketogenesis Suppression: 90% reduction in β-hydroxybutyrate production due to limited acetyl-CoA availability from β-oxidation
  • Peroxisomal Compensation: 45% increase in very long-chain fatty acid oxidation via peroxisomal pathways as an alternative oxidation route [5]

In adipose tissue, palmoxirate paradoxically enhances lipid storage capacity through insulin sensitization. The compound increases glucose transporter GLUT4 translocation by 40% in adipocytes, facilitating glucose uptake that provides glycerol-3-phosphate for triglyceride synthesis. Simultaneously, it suppresses hormone-sensitive lipase (HSL) activity by 60%, reducing lipolytic flux and decreasing circulating free fatty acid concentrations by 35-40% [3].

Table 2: Tissue-Specific Metabolic Shifts Following Palmoxirate Administration

TissueFatty Acid Utilization ChangeAlternative Substrate ShiftKey Regulatory Proteins Affected
Liver↓ 85% β-oxidation↑ 220% glycolysis↓ CPT-IA, ↑ SREBP-1c, ↑ ChREBP
Cardiac Muscle↓ 38% β-oxidation↑ 75% glucose oxidation↑ GLUT4, ↑ PDK4, ↓ PPARα target genes
Skeletal Muscle↓ 42% β-oxidation↑ 68% glucose uptake↑ AMPK phosphorylation, ↑ GLUT4 membrane density
Adipose↓ 60% lipolysis↑ 40% lipogenesis↓ HSL, ↑ DGAT, ↑ insulin receptor β-subunit phosphorylation

Neural pathways are also engaged through palmoxirate's metabolic effects. Fos immunohistochemistry reveals activation in the nucleus of the solitary tract, paraventricular hypothalamus, and central amygdala following administration. These neural circuits integrate metabolic signals to regulate feeding behavior, with palmoxirate treatment increasing food intake by 35% in rodent models through enhanced hunger signaling pathways [1]. This CNS involvement demonstrates the compound's ability to modulate systemic energy homeostasis beyond direct peripheral effects.

Hypoglycemic Activity: Intersection with Lipid Metabolism Regulation

The hypoglycemic properties of palmoxirate emerge from its strategic disruption of the Randle cycle (glucose-fatty acid cycle). By inhibiting fatty acid oxidation, palmoxirate reverses the physiological suppression of glucose utilization:

  • Pyruvate Dehydrogenase Activation: 70% reduction in intramitochondrial acetyl-CoA/CoA ratio increases pyruvate dehydrogenase complex activity by 3.1-fold
  • Hexokinase Induction: 45% upregulation of hexokinase II expression enhances glucose phosphorylation capacity
  • GLUT4 Translocation: 2.8-fold increase in skeletal muscle glucose transporter membrane localization within 90 minutes post-administration [3]

Palmoxirate exerts transcriptional control over gluconeogenic enzymes through PPARα-independent mechanisms. The compound reduces phosphoenolpyruvate carboxykinase (PEPCK) expression by 55% and glucose-6-phosphatase activity by 62% in hepatocytes, independent of insulin signaling. This occurs through disrupted fatty acid-mediated activation of hepatocyte nuclear factor 4α (HNF4α), a key transcriptional regulator of gluconeogenic genes [5].

Table 3: Glucose Homeostasis Biomarkers Modulated by Palmoxirate

Metabolic ParameterChange (%)Time CourseProposed Mechanism
Fasting Blood Glucose↓ 32%24-48 hours↑ Peripheral glucose disposal, ↓ hepatic glucose output
Insulin Sensitivity↑ 45%72 hoursImproved HOMA-IR, reduced adipocyte inflammation
Glycogen Synthesis↑ 220%2-4 hoursAllosteric activation of glycogen synthase
Gluconeogenic Capacity↓ 58%12-24 hoursTranscriptional suppression of PEPCK/G6Pase

The metabolic switch from lipid to glucose oxidation significantly enhances insulin sensitivity. Palmoxirate treatment reduces inflammatory tone in adipose tissue by suppressing toll-like receptor 4 (TLR4) activation, decreasing TNF-α production by 75% and IL-6 by 68%. This anti-inflammatory effect synergizes with improved adipokine profiles (2.1-fold increase in adiponectin, 60% reduction in resistin) to enhance insulin receptor signaling efficiency across metabolic tissues [5]. The compound also preserves pancreatic β-cell function by reducing lipotoxicity, demonstrated by 40% lower ceramide accumulation in islet cells and improved glucose-stimulated insulin secretion.

Properties

CAS Number

85216-79-1

Product Name

Palmoxirate sodium

IUPAC Name

sodium;2-tetradecyloxirane-2-carboxylate

Molecular Formula

C17H31NaO3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H32O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19;/h2-15H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

PAKGDHCMLYSCMW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.